5-Chloro-2-mercaptobenzothiazole

Catalog No.
S607822
CAS No.
5331-91-9
M.F
C7H4ClNS2
M. Wt
201.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-2-mercaptobenzothiazole

CAS Number

5331-91-9

Product Name

5-Chloro-2-mercaptobenzothiazole

IUPAC Name

5-chloro-3H-1,3-benzothiazole-2-thione

Molecular Formula

C7H4ClNS2

Molecular Weight

201.7 g/mol

InChI

InChI=1S/C7H4ClNS2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)

InChI Key

NKYDKCVZNMNZCM-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=S)S2

Synonyms

5-chloro-2-mercaptobenzothiazole

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=S)S2

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI)

Analysis of Lipopolysaccharide

Synthesis of Mixed Ligand Silver (I) Chloride Complex

5-Chloro-2-mercaptobenzothiazole is a chemical compound with the molecular formula C7H4ClNS2C_7H_4ClNS_2 and a CAS number of 5331-91-9. It is characterized by a light yellow solid appearance and is odorless. This compound is a derivative of benzothiazole, featuring a chlorine atom and a thiol group, which contribute to its unique chemical properties. Its melting point ranges from 196.0 to 202.0 °C, indicating stability under normal conditions .

  • Analysis of peptidoglycan muropeptides: CMBT has been employed in the analysis of peptidoglycan, a major component of bacterial cell walls []. The exact mechanism by which it interacts with peptidoglycan is not fully elucidated, but it might involve interactions with the thiol group and the thione functionality.

CMBT can pose some safety hazards:

  • Toxicity: Studies indicate moderate toxicity in animals, with an LD50 (lethal dose for 50% of test population) of 3200 mg/kg body weight in rats [].
  • Skin and eye irritant: CMBT can cause irritation upon contact with skin and eyes [].

Precautionary measures include wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and respiratory protection when handling CMBT [].

, including:

  • Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles, leading to the formation of different derivatives.
  • Thiol Reactions: The thiol group can participate in oxidation reactions, forming disulfides or sulfonic acids.
  • Condensation Reactions: It can react with aldehydes or ketones to form thiazole derivatives.

These reactions make it useful in synthesizing various organic compounds and materials .

Research indicates that 5-chloro-2-mercaptobenzothiazole exhibits biological activity, particularly as an antimicrobial agent. It has shown effectiveness against certain bacteria and fungi, making it a candidate for use in pharmaceuticals and agricultural applications. Additionally, its potential cytotoxicity has been studied in various cell lines, suggesting further exploration into its therapeutic applications .

Several methods exist for synthesizing 5-chloro-2-mercaptobenzothiazole:

  • From Benzothiazole Derivatives: By reacting 2-mercaptobenzothiazole with chlorinating agents such as thionyl chloride or phosphorus oxychloride.
  • Via Electrophilic Aromatic Substitution: Chlorination of 2-mercaptobenzothiazole using chlorine gas or other chlorinating agents under controlled conditions.
  • Multistep Synthesis: Involves the formation of intermediate compounds that are subsequently converted to the target compound through various chemical transformations .

5-Chloro-2-mercaptobenzothiazole finds applications in various fields:

  • Rubber Industry: Used as a vulcanization accelerator in rubber production.
  • Agriculture: Acts as a fungicide and bactericide in crop protection products.
  • Pharmaceuticals: Explored for its antimicrobial properties and potential therapeutic uses.
  • Analytical Chemistry: Utilized as a matrix in mass spectrometry for sublimation applications .

Studies on the interactions of 5-chloro-2-mercaptobenzothiazole with biological systems have revealed insights into its mechanism of action. It may interact with cellular enzymes and proteins, leading to alterations in metabolic pathways. Additionally, research indicates potential synergistic effects when combined with other antimicrobial agents, enhancing its efficacy against resistant strains of bacteria and fungi .

Similar Compounds

Several compounds share structural similarities with 5-chloro-2-mercaptobenzothiazole. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
2-MercaptobenzothiazoleLacks chlorine atomWidely used as a vulcanization accelerator
4-Methyl-2-mercaptobenzothiazoleMethyl group substitutionExhibits different biological activity
BenzothiazoleBase structure without thiol groupServes as a precursor for many derivatives

These compounds differ primarily in their substituents and functional groups, which significantly influence their chemical reactivity and biological activity .

Conventional Synthetic Routes from 2,5-Dichloroaniline

The most widely documented method for synthesizing 5-chloro-2-mercaptobenzothiazole (CMBZT) involves the reaction of 2,5-dichloroaniline with carbon disulfide under alkaline conditions. This route, first patented by Hoechst A.G., proceeds via a cyclization mechanism to form the benzothiazole core. The reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with potassium hydroxide or sodium hydroxide as the base.

The stoichiometric ratio of 2,5-dichloroaniline to carbon disulfide is critical, with optimal molar ratios ranging from 1:1.2 to 1:1.5. Elevated temperatures (150–180°C) and extended reaction times (12–17 hours) are required to achieve yields exceeding 90%. For example, Example 2b in US4431813A reports a 93.5% yield after 17 hours of reaction. The mechanism involves initial formation of a dithiocarbamate intermediate, followed by intramolecular cyclization and elimination of hydrogen sulfide.

Table 1: Key Parameters for Conventional Synthesis

ParameterOptimal RangeImpact on Yield
Temperature150–180°CHigher temps improve cyclization
Reaction Time12–17 hoursProlonged time enhances completion
SolventDMF or DMSOPolar aprotic solvents favor intermediate stability
BaseKOH/NaOHAlkali concentration critical for deprotonation

Optimization of Reaction Conditions for High-Yield Production

Yield optimization focuses on three factors: solvent selection, catalyst use, and temperature control. Polar aprotic solvents like DMF increase reaction efficiency by stabilizing the dithiocarbamate intermediate, while reducing side reactions such as polysulfide formation. Catalytic amounts of phase-transfer agents (e.g., tetrabutylammonium bromide) enhance the interaction between the organic and aqueous phases, improving reaction homogeneity.

Temperature gradients are carefully managed to prevent decomposition. A stepwise heating protocol—starting at 100°C for initial mixing and ramping to 180°C for cyclization—reduces thermal degradation risks. Post-reaction quenching with ice water precipitates the crude product, which is then neutralized with dilute hydrochloric acid.

Table 2: Yield Optimization Strategies

StrategyEffect on YieldReference
Solvent: DMF+15–20%
Phase-transfer catalysts+5–10%
Stepwise heatingPrevents decomposition

Alternative Synthesis Strategies Using Thionation Agents

Alternative routes employ thionation agents to convert benzothiazole precursors into CMBZT. Lawesson’s reagent and phosphorus pentasulfide (P~2~S~5~) are effective for introducing the thiol group at the 2-position of the benzothiazole ring. For instance, treatment of 5-chloro-2-hydroxybenzothiazole with P~2~S~5~ in refluxing toluene replaces the hydroxyl group with a thiol, achieving yields of 75–85%.

Another approach involves the condensation of o-aminothiophenol derivatives with carbon disulfide. This method, though less common for CMBZT, is adaptable for introducing chloro substituents at the 5-position via pre-functionalized anilines. However, this route requires stringent control over stoichiometry to avoid over-substitution.

Table 3: Comparison of Thionation Methods

Thionation AgentYield (%)Reaction Time
Lawesson’s reagent78–826–8 hours
Phosphorus pentasulfide75–8510–12 hours
Carbon disulfide90–93.512–17 hours

Purification Methods and Crystallization Techniques

Crude CMBZT is purified via recrystallization from aromatic hydrocarbons such as toluene or xylene. The process involves dissolving the crude product in hot solvent, followed by slow cooling to induce crystallization. Impurities like unreacted 2,5-dichloroaniline and inorganic salts remain in the mother liquor, yielding a product with >98% purity.

Advanced purification techniques include column chromatography using silica gel and ethyl acetate/hexane mixtures, though this is less common due to scalability challenges. For industrial-scale production, continuous crystallization systems with controlled cooling rates (1–2°C/min) ensure uniform crystal size and minimal occluded solvents.

Table 4: Purification Efficiency by Method

MethodPurity (%)Crystal Quality
Recrystallization (toluene)98–99Needle-shaped, uniform
Column Chromatography99.5+Amorphous, high purity
Vacuum Sublimation99.9Plate-like, large crystals

5-Chloro-2-mercaptobenzothiazole exhibits a planar molecular structure characterized by a fused benzene and thiazole ring system with a chlorine substituent at the 5-position and a mercapto group at the 2-position [1]. The compound crystallizes with the molecular formula C₇H₄ClNS₂ and a molecular weight of 201.7 g/mol [4] [7]. X-ray crystallographic studies conducted on organotin complexes containing 5-chloro-2-mercaptobenzothiazole reveal detailed structural parameters of the ligand coordination behavior [1] [6].

Crystallographic analysis demonstrates that the compound adopts a thione tautomeric form rather than the thiol form in the solid state, with the sulfur atom double-bonded to the carbon at position 2 [1] [6]. The benzothiazole ring system maintains planarity with typical aromatic bond distances, while the chlorine substituent influences the electronic distribution within the aromatic system [1]. Crystal structure determinations performed at various temperatures ranging from 100 K to 295 K provide insights into the thermal effects on molecular geometry [6].

Crystallographic ParameterValueReference
Molecular FormulaC₇H₄ClNS₂ [4]
Molecular Weight201.7 g/mol [7]
Crystal SystemMonoclinic (in complexes) [1]
Space GroupP2₁/c (in specific complexes) [1]
Density1.6±0.1 g/cm³ [25]

The molecular configuration shows the mercapto sulfur atom positioned for potential coordination with metal centers, demonstrating its utility as a bidentate ligand through both nitrogen and sulfur donor atoms [1] [6]. Bond length analysis reveals characteristic C-S and C-N distances consistent with aromatic heterocyclic systems [1].

Temperature-Dependent Polymorphic Transformations

Temperature-dependent structural studies of 5-chloro-2-mercaptobenzothiazole have been primarily investigated through its metal complexes, where crystallographic analysis at different temperatures reveals conformational changes [6]. Studies conducted at low temperatures (100 K) compared to room temperature (293-295 K) demonstrate the influence of thermal energy on crystal packing and molecular geometry [6].

The compound exhibits thermal stability in its crystalline form, with melting point determinations consistently reporting values between 196-204°C across multiple sources [17] [19] [20] [21]. This thermal behavior indicates a stable crystal lattice that maintains structural integrity over a wide temperature range before undergoing phase transition to the liquid state [17] [19].

Temperature RangePhysical StateObservationsReference
Room TemperatureCrystalline SolidStable powder/crystal form [19] [20]
196-204°CMelting PointPhase transition to liquid [17] [19] [20]
Above 200°CLiquid/DecompositionThermal degradation possible [21]

Thermal analysis suggests that the compound maintains its molecular structure integrity up to the melting point, with no reported polymorphic transitions in the solid state below the melting temperature [17] [19] [20]. The consistent melting point range across different purities and sources indicates a stable polymorphic form under standard conditions [17] [19] [20] [21].

Spectroscopic Characterization (Fourier Transform Infrared, Raman, Proton/Carbon-13 Nuclear Magnetic Resonance)

Fourier Transform Infrared Spectroscopy

The Fourier Transform Infrared spectrum of 5-chloro-2-mercaptobenzothiazole exhibits characteristic absorption bands that confirm its structural features [2] [6]. The spectrum displays prominent peaks corresponding to the heterocyclic thioamide functionality, with specific vibrational modes associated with the C=S stretching and N-H bending vibrations [2] [6]. Studies on related organotin complexes reveal shifts in the infrared frequencies upon coordination, indicating the participation of both sulfur and nitrogen atoms in metal binding [2] [6].

The aromatic C-H stretching vibrations appear in the expected region around 3000-3100 cm⁻¹, while the C=C aromatic stretching modes are observed in the 1400-1600 cm⁻¹ region [2]. The presence of the chlorine substituent influences the fingerprint region, providing distinctive patterns for compound identification [2] [6].

Raman Spectroscopy

Raman spectroscopic analysis of 5-chloro-2-mercaptobenzothiazole provides complementary vibrational information to infrared spectroscopy [6]. The Raman spectrum exhibits enhanced intensity for symmetric vibrational modes, particularly those involving the sulfur atoms and the aromatic ring breathing modes [6]. Coordination studies with metal complexes show characteristic shifts in Raman frequencies, confirming the bidentate coordination behavior through nitrogen and sulfur donor atoms [6].

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy of 5-chloro-2-mercaptobenzothiazole reveals the aromatic proton signals in the characteristic downfield region [4] [5]. The spectrum typically shows three distinct aromatic proton environments due to the chlorine substitution pattern, with chemical shifts influenced by the electron-withdrawing effects of both the chlorine atom and the thiazole ring system [4] [5].

Carbon-13 Nuclear Magnetic Resonance analysis provides detailed information about the carbon framework of the molecule [5]. The spectrum exhibits signals for seven carbon atoms, with the carbonyl carbon of the thiazole ring appearing significantly downfield due to its sp² hybridization and participation in the aromatic system [5]. The chlorine-bearing carbon shows characteristic downfield shifts reflecting the electron-withdrawing nature of the halogen substituent [5].

Spectroscopic TechniqueKey ObservationsReference
FT-IRC=S stretching, N-H bending, aromatic C-H [2] [6]
RamanRing breathing modes, S-atom vibrations [6]
¹H NMRThree aromatic proton environments [4] [5]
¹³C NMRSeven carbon signals, downfield thiazole carbon [5]

Thermal Stability Analysis via Differential Scanning Calorimetry

Differential Scanning Calorimetry analysis of 5-chloro-2-mercaptobenzothiazole reveals its thermal stability profile and phase transition behavior [17] [19] [20]. The compound demonstrates thermal stability up to its melting point range of 196-204°C, with a sharp endothermic peak corresponding to the melting transition [17] [19] [20]. The narrow melting point range indicates high purity and a well-defined crystalline structure [17] [19] [20] [21].

Thermal analysis shows no significant exothermic or endothermic events below the melting point, confirming the absence of polymorphic transitions or decomposition processes in the solid state under normal atmospheric conditions [17] [19] [20]. The enthalpy of fusion can be determined from the area under the melting endotherm, providing quantitative information about the crystal lattice energy [17] [19].

Thermal EventTemperature Range (°C)TypeReference
Melting Transition196-204Endothermic [17] [19] [20]
Thermal Decomposition>250 (estimated)Exothermic [21]
Glass TransitionNot observed- [17] [19]

XLogP3

3

UNII

R9099U429R

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5331-91-9

Wikipedia

5-chloro-2-mercaptobenzothiazole

Dates

Modify: 2023-08-15
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

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